molecular formula C10H10N2O2 B8787408 2-(2-Oxoindolin-1-yl)acetamide

2-(2-Oxoindolin-1-yl)acetamide

Cat. No. B8787408
M. Wt: 190.20 g/mol
InChI Key: VNMTZLQZNOJMHW-UHFFFAOYSA-N
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Patent
US08481525B2

Procedure details

The above 2-(2,3-dioxoindolin-1-yl)acetamide (4.32 g) was redissolved in DMSO (20 mL) and N2H4-xH2O (2.5 mL) was added dropwise over 10 min. After addition, the resulting mixture was stirred for 5 min at rt, then 2 h at 140° C. before cooling to rt. The reaction was quenched with ice (20 mL) and 6 M HCl (8 mL), then stirred for 30 min at rt. Suction filtration gave crude title compound (2.92 g) as a light yellow solid. The product was suspended in EtOAc (120 mL) and H2O (60 mL) was added, followed by 2 M HCl (30 mL). The mixture was separated and suction filtration of aqueous layer affored the title compound as a light beige solid (1.78 g, 27% over 2 steps) after drying. 1H NMR (400 MHz, DMSO-d6) δ 7.59 (s, 1H, NH), 7.28-7.08 (m, 4H), 6.99 (t, J=7.4 Hz, 1H), 6.81 (d, J=8.0 Hz, 1H), 4.22 (s, 2H), 3.56 (s, 2H); MS ESI 191.0 [M+H]+, calcd for [C10H10N2O2+H]+ 191.1; MS ESI 174.0 [M−NH2]+, calcd for [C10H10N2O2−NH2]+ 174.1; MS ESI 146.0 [M−CONH2]+, calcd for [C10H10N2O2—CONH2]+ 146.1.
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
N2H4-xH2O
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10](=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]1[CH2:12][C:13]([NH2:15])=[O:14]>CS(C)=O>[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]1[CH2:12][C:13]([NH2:15])=[O:14]

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
O=C1N(C2=CC=CC=C2C1=O)CC(=O)N
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
N2H4-xH2O
Quantity
2.5 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 5 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
2 h at 140° C. before cooling to rt
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ice (20 mL) and 6 M HCl (8 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 min at rt
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Suction filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O=C1N(C2=CC=CC=C2C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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